(4E)-4-(3-chloro-4-ethoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro, ethoxy, and isoxazolone groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzaldehyde and 3-methyl-5(4H)-isoxazolone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1-(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone
- 4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-ethyl-5(4H)-isoxazolone
Uniqueness
4-[(E)-1-(3-Chloro-4-ethoxyphenyl)methylidene]-3-methyl-5(4H)-isoxazolone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
(4E)-4-[(3-chloro-4-ethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H12ClNO3/c1-3-17-12-5-4-9(7-11(12)14)6-10-8(2)15-18-13(10)16/h4-7H,3H2,1-2H3/b10-6+ |
InChI Key |
TUEHERATLYAELX-UXBLZVDNSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=NOC2=O)C)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=NOC2=O)C)Cl |
Origin of Product |
United States |
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